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Compound of Interest |

Compound Name: (2S)-5-Methoxyflavan-7-ol
CAS No.: 691410-93-2
Cat. No.: B026634
Get Quote
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2S)-5-
Methoxyflavan-7-ol, a naturally occurring flavan found in Dragon's blood resin. This document
outlines the key spectroscopic characteristics (NMR, MS, and IR), detailed experimental
protocols for data acquisition, and relevant biological signaling pathways associated with this
class of compounds.

Spectroscopic Data

The structural elucidation of (2S)-5-Methoxyflavan-7-ol is confirmed through various
spectroscopic techniques. The following tables summarize the key quantitative data from
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectral Data

While a complete, officially published dataset of 1H and 13C NMR for (2S)-5-Methoxyflavan-7-
ol is not readily available in public repositories, its structure has been confirmed by comparison
with published NMR data of similar flavonoids. The anticipated chemical shifts are based on the
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known values for the flavan skeleton and the influence of the methoxy and hydroxyl
substituents.

Table 1: Predicted *H NMR Spectral Data of (2S)-5-Methoxyflavan-7-ol

ST Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

H-2 ~5.0-5.2 dd ~10, 3

H-3ax ~2.0-2.2 m

H-3eq ~2.8-3.0 m

H-4ax ~2.7-2.9 m

H-4eq ~2.9-3.1 m

H-6 ~6.1-6.3 d ~2.0

H-8 ~6.2-6.4 d ~2.0

5-OCHs ~3.7-3.9 S

H-2', H-6' ~7.3-7.5 m

H-3', H-4', H-5' ~7.2-7.4 m

7-OH ~8.5-9.5 S

Table 2: Predicted 13C NMR Spectral Data of (2S)-5-Methoxyflavan-7-ol
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Carbon Predicted Chemical Shift (8, ppm)
C-2 ~79-81
C-3 ~30-32
C-4 ~20-22
C-4a ~155-157
C-5 ~158-160
C-6 ~95-97
C-7 ~156-158
C-8 ~94-96
C-8a ~100-102
5-OCHs ~55-57
C-r ~139-141
C-2', C-6' ~128-130
C-3, C-5% ~126-128
c-4' ~128-130

Mass Spectrometry (MS) Data

The mass spectrum of (2S)-5-Methoxyflavan-7-ol provides crucial information about its
molecular weight and fragmentation pattern, aiding in its identification.

Table 3: Mass Spectrometry Data of (2S)-5-Methoxyflavan-7-ol
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Parameter Value

Molecular Formula C16H1603

Molecular Weight 256.30 g/mol

lonization Mode Electrospray lonization (ESI)
[M+H]*+ m/z 257

Further fragmentation would involve cleavage of
Key Fragment lons . o
the C-ring, characteristic of flavans.

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the functional groups present in the molecule.

Table 4: Infrared (IR) Spectral Data of (2S)-5-Methoxyflavan-7-ol

Wavenumber (cm~?) Functional Group

~3200-3500 O-H stretch (hydroxyl group)
~2850-3000 C-H stretch (aromatic and aliphatic)
~1600-1620 C=C stretch (aromatic ring)
~1450-1500 C=C stretch (aromatic ring)
~1150-1250 C-O stretch (ether and phenol)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectral
characterization of flavonoids like (2S)-5-Methoxyflavan-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds, or Methanol-d4) in a standard 5 mm NMR tube.
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe is used.

e 'H NMR Acquisition:
o A standard one-pulse sequence is used.
o The spectral width is typically set to 12-15 ppm.

o A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise
ratio.

o The relaxation delay is set to 1-2 seconds.

e 13C NMR Acquisition:

o

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

[¢]

The spectral width is set to 200-220 ppm.

[¢]

A larger number of scans (e.g., 1024 or more) are required due to the lower natural
abundance of 13C.

[e]

The relaxation delay is typically 2 seconds.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts
are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration (e.g., 1-10 pg/mL).

 Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,
coupled to a liquid chromatography system (LC-MS) or for direct infusion.

e LC-MS Analysis:
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o A C18 reversed-phase column is typically used for separation.

o A gradient elution with mobile phases consisting of water and acetonitrile (often with a
small amount of formic acid to aid ionization) is employed.

e MS Acquisition:
o The ESI source is operated in positive or negative ion mode.
o The mass spectrometer is set to scan a relevant m/z range (e.g., 100-500).

o For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting
the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragment
ions.

o Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight
and to propose a fragmentation pathway consistent with the structure of the compound.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
(KBr) and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed
directly on the ATR crystal.

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
e Acquisition:

o A background spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded.

o The sample spectrum is then recorded over a typical range of 4000-400 cm~1.

o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
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o Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption
bands corresponding to the different functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

Flavonoids, as a class of compounds, are known to modulate various cellular signaling
pathways, contributing to their diverse biological activities. While specific pathways for (2S)-5-
Methoxyflavan-7-ol are not extensively studied, the general mechanisms of flavanols provide
a basis for understanding its potential biological effects.

General Flavonoid Signaling Pathways

Flavonoids can influence key signaling cascades involved in inflammation, cell proliferation,
and apoptosis. A generalized overview of these interactions is depicted below.

Inhibition Modulation Modulation Activation Modulation

Inflammatory Pathways  Cell Proliferation Pathways Apoptotic Pathways
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Caption: General signaling pathways modulated by flavonoids.

Experimental Workflow for Spectral Data Acquisition

The process of obtaining and analyzing spectral data for a natural product like (2S)-5-
Methoxyflavan-7-ol follows a systematic workflow.
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» To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Analysis of (2S)-5-
Methoxyflavan-7-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026634/docs#in-depth-technical-guide-spectral-
analysis-of-2s-5-methoxyflavan-7-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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